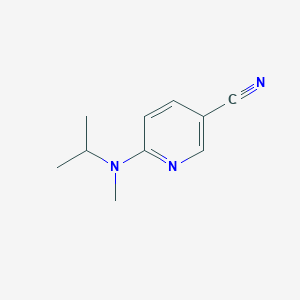
5-bromo-N-tert-butyl-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-tert-butyl-2-fluorobenzamide is a chemical compound used in scientific research. It is a member of the benzamide family of compounds and is used for a variety of purposes, including as a tool in the study of biological systems.
科学的研究の応用
5-bromo-N-tert-butyl-2-fluorobenzamide is used in a variety of scientific research applications. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can be used to sensitize cancer cells to DNA-damaging agents, making it a potential tool in cancer therapy. Additionally, 5-bromo-N-tert-butyl-2-fluorobenzamide has been used to study the role of PARP in various biological processes, including inflammation and cell death.
作用機序
The mechanism of action of 5-bromo-N-tert-butyl-2-fluorobenzamide involves its inhibition of PARP activity. PARP is an enzyme that plays a role in repairing DNA damage. When DNA damage occurs, PARP is activated and begins to repair the damage. However, if PARP is inhibited, the DNA damage cannot be repaired and the cell may undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-tert-butyl-2-fluorobenzamide are primarily related to its inhibition of PARP activity. As mentioned, this inhibition can lead to the sensitization of cancer cells to DNA-damaging agents. Additionally, PARP has been implicated in various biological processes, including inflammation and cell death. Therefore, the inhibition of PARP by 5-bromo-N-tert-butyl-2-fluorobenzamide may have implications for the treatment of inflammatory diseases and other conditions.
実験室実験の利点と制限
One advantage of using 5-bromo-N-tert-butyl-2-fluorobenzamide in lab experiments is its specificity for PARP. This allows researchers to study the role of PARP in various biological processes without affecting other enzymes or pathways. Additionally, the compound's ability to sensitize cancer cells to DNA-damaging agents makes it a potential tool in cancer therapy.
One limitation of using 5-bromo-N-tert-butyl-2-fluorobenzamide in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cell types at high concentrations. Additionally, its specificity for PARP may limit its usefulness in studying other enzymes or pathways that may be involved in DNA repair or other biological processes.
将来の方向性
There are several future directions for the study of 5-bromo-N-tert-butyl-2-fluorobenzamide. One area of research is the development of more potent and specific PARP inhibitors for use in cancer therapy. Additionally, the compound's potential role in the treatment of inflammatory diseases and other conditions warrants further investigation. Finally, the use of 5-bromo-N-tert-butyl-2-fluorobenzamide in combination with other DNA-damaging agents may have implications for the treatment of cancer and other diseases.
合成法
The synthesis of 5-bromo-N-tert-butyl-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with tert-butylamine and 1,1,3,3-tetramethylguanidine in the presence of N,N'-dicyclohexylcarbodiimide and bromine. The resulting compound is then purified using column chromatography to yield 5-bromo-N-tert-butyl-2-fluorobenzamide.
特性
IUPAC Name |
5-bromo-N-tert-butyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRAJXRDMLBAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)



